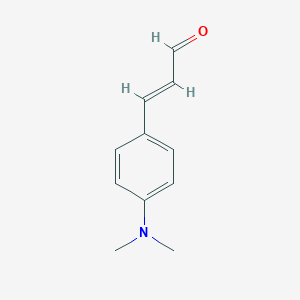

4-(Dimethylamino)cinnamaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKJCCIJLIMGEP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022237 | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-35-3, 6203-18-5 | |

| Record name | trans-4-(Dimethylamino)cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006203185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Dimethylamino)cinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminocinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSI7WZ9F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-(Dimethylamino)cinnamaldehyde, a versatile organic compound with applications in analytical chemistry and as a synthetic intermediate.[1] This document offers detailed experimental protocols, extensive characterization data, and a visualization of its key reaction mechanism.

Synthesis of this compound

This compound can be effectively synthesized through two primary methods: the Claisen-Schmidt condensation and the Vilsmeier-Haack reaction. Both methods are widely used for the formation of α,β-unsaturated aldehydes and ketones.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] In this synthesis, 4-(Dimethylamino)benzaldehyde reacts with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide (B78521).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Dimethylamino)benzaldehyde in ethanol (B145695). Cool the mixture in an ice bath.

-

Addition of Acetaldehyde: Slowly add an aqueous solution of acetaldehyde to the cooled reaction mixture while stirring.

-

Base Catalysis: Gradually add a solution of sodium hydroxide in water to the mixture, maintaining the temperature below 5°C. The reaction is typically stirred for several hours at room temperature.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), pour the reaction mixture into ice-cold water.

-

Isolation: The crude product precipitates as a solid and is collected by vacuum filtration. The solid is then washed with cold water until the washings are neutral.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[4][5][6][7] For the synthesis of this compound, N,N-dimethylaniline can be used as the starting material.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring, keeping the temperature below 5°C. Stir the mixture for an additional 30-60 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction with N,N-dimethylaniline: To the freshly prepared Vilsmeier reagent, add N,N-dimethylaniline dropwise at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates. Collect the crude product by vacuum filtration and wash thoroughly with water.

Purification

The crude this compound obtained from either synthetic route can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of this compound.[8][9]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow to orange powder | [10] |

| Melting Point | 135-138 °C | [10] |

| Molecular Formula | C₁₁H₁₃NO | [11][12] |

| Molecular Weight | 175.23 g/mol | [11][12] |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 9.58 | d | 1H | -CHO | 7.6 |

| 7.40 | d | 2H | Ar-H | |

| 7.32 | d | 1H | =CH-CHO | 15.7 |

| 6.67 | d | 2H | Ar-H | |

| 6.53 | dd | 1H | Ar-CH= | 15.7, 7.6 |

| 3.01 | s | 6H | -N(CH₃)₂ |

Solvent: CDCl₃, Frequency: 90 MHz[13]

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 193.5 | C=O |

| 153.8 | Ar-C-N |

| 152.5 | Ar-CH= |

| 130.8 | Ar-CH |

| 121.9 | =CH-CHO |

| 111.4 | Ar-CH |

| 40.0 | -N(CH₃)₂ |

Solvent: CDCl₃ (Predicted)

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.[14][15][16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800 | Medium | C-H stretch (aldehyde) |

| ~1665 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600 | Strong | C=C stretch (alkene and aromatic) |

| ~1530 | Strong | Aromatic C=C stretch |

| ~1360 | Medium | C-N stretch |

| ~970 | Strong | =C-H bend (trans alkene) |

Sample Preparation: KBr pellet or thin film

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The absorption maximum is solvent-dependent.[17]

| Solvent | λmax (nm) |

| Methylcyclohexane | 358 |

| Acetonitrile | 376 |

| Water | 397 |

3.2.5. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[18][19]

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular ion) |

| 174 | ~35 | [M-H]⁺ |

| 146 | ~30 | [M-CHO]⁺ |

| 132 | ~20 | [M-C₂H₃O]⁺ |

| 131 | ~40 | [M-C₂H₄O]⁺ |

| 121 | ~50 | [C₈H₉N]⁺ |

Reaction Mechanism and Applications

This compound is widely used as a chromogenic reagent for the detection of indoles and related compounds, a reaction often referred to as the Ehrlich test.[20][21] This reaction is particularly useful in microbiology for identifying bacteria that can metabolize tryptophan to indole (B1671886).

The mechanism involves an electrophilic substitution reaction where the electron-rich indole ring attacks the protonated aldehyde of this compound. This is followed by the elimination of water to form a highly conjugated, colored product.

This reaction forms the basis of its application in various assays, including the quantification of proanthocyanidins (B150500) in food and beverages.[22]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(6203-18-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. microbenotes.com [microbenotes.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)cinnamaldehyde with Indoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between 4-(dimethylamino)cinnamaldehyde (DMACA) and indole-containing compounds. It details the underlying reaction mechanism, presents quantitative data for analytical applications, and offers detailed experimental protocols for the detection and quantification of indoles.

Core Mechanism of Action: Electrophilic Substitution

The reaction between this compound (DMACA) and indoles is a classic example of an electrophilic substitution reaction. Under acidic conditions, the aldehyde group of DMACA is protonated, which activates the molecule for nucleophilic attack by the electron-rich indole (B1671886) ring.

The indole nucleus is an aromatic heterocyclic system with a high electron density, particularly at the C3 position. This makes the C3 position highly susceptible to electrophilic attack. The reaction proceeds as follows:

-

Protonation of DMACA: In an acidic medium, the carbonyl oxygen of DMACA is protonated, forming a resonance-stabilized carbocation. This enhances the electrophilicity of the cinnamaldehyde (B126680) backbone.

-

Nucleophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the protonated DMACA. This step is the rate-determining step of the reaction.

-

Formation of a Carbinol Intermediate: This attack results in the formation of an unstable carbinol intermediate.

-

Dehydration: The carbinol intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule).

-

Formation of a Colored Azafulvenium Salt: The loss of water leads to the formation of a highly conjugated and colored azafulvenium salt. This product is responsible for the characteristic color change observed in the reaction, which can range from red to purple to blue-green depending on the specific indole derivative and the reaction conditions.[1]

The intensity of the color produced is directly proportional to the concentration of the indole, a principle that forms the basis of quantitative spectrophotometric assays.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step reaction between DMACA and an indole.

Caption: Reaction pathway of DMACA with an indole molecule.

Quantitative Data Summary

The reaction of DMACA with various indoles produces colored adducts with distinct spectral properties. The following table summarizes key quantitative data from spectrophotometric analyses.

| Indole Derivative | λmax (nm) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Indole | 625 | Not Specified | 85 nM | Not Specified | [2] |

| Indole-3-carbinol (B1674136) | 675 | 30 - 300 mg L⁻¹ | 7.8 mg L⁻¹ | 26.2 mg L⁻¹ | [1][3][4] |

| 4-Hydroxyindole | 625 | Not Specified | Not Specified | Not Specified | [2] |

| 5-Hydroxyindole | 625 | Not Specified | Not Specified | Not Specified | [2] |

| 6-Hydroxyindole | 625 | Not Specified | Not Specified | Not Specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for both qualitative and quantitative analysis of indoles using DMACA.

Qualitative Spot Test for Indole Detection

This rapid test is suitable for the presumptive identification of indole-producing microorganisms or for screening samples for the presence of indoles.

Materials and Reagents:

-

This compound (DMACA)

-

Ethanol (B145695) (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Filter paper (e.g., Whatman No. 1)

-

Capillary tubes or micropipette

Reagent Preparation (DMACA Spot Reagent):

-

Dissolve 1 g of DMACA in 100 mL of a 1:1 (v/v) solution of ethanol and concentrated HCl.

-

The reagent should be freshly prepared for optimal performance.

Procedure:

-

Saturate a piece of filter paper with the DMACA spot reagent.

-

Using a sterile loop, wooden applicator, or capillary tube, apply a small amount of the test sample (e.g., a bacterial colony or a liquid extract) onto the treated filter paper.

-

Observe for a color change within 30 seconds to 3 minutes.[5]

Interpretation:

-

Positive Result: The development of a blue to blue-green color indicates the presence of indole.[5][6]

-

Negative Result: The absence of a color change or the development of a pinkish color indicates a negative result.[6]

Quantitative Spectrophotometric Assay

This method allows for the precise quantification of indoles in a sample.

Materials and Reagents:

-

DMACA

-

Ethanol

-

Concentrated HCl

-

Indole standard of known concentration

-

Spectrophotometer (UV-Vis)

-

Cuvettes or 96-well microplate

Reagent Preparation (DMACA Assay Solution):

A typical formulation involves dissolving approximately 0.12 g of DMACA in a mixture of 39 mL of ethanol and 5 mL of concentrated HCl, then diluting to a final volume of 50 mL with water.[2] The optimal concentration of DMACA and acid may need to be adjusted depending on the specific indole derivative and the desired sensitivity.[1]

Procedure:

-

Sample Preparation: Prepare a series of indole standards of known concentrations and the unknown samples in an appropriate solvent.

-

Reaction: In a test tube or microplate well, mix a specific volume of the sample or standard with the DMACA assay solution. A common ratio is 2:1 (e.g., 500 µL of sample to 250 µL of DMACA solution).[2]

-

Incubation: Allow the reaction to proceed for a predetermined amount of time. The optimal reaction time should be determined experimentally to ensure maximum color development and stability.[1]

-

Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) for the specific indole-DMACA adduct.[1][2] A blank containing the solvent and the DMACA reagent should be used to zero the spectrophotometer.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. The concentration of the unknown sample can then be determined from this curve.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the quantitative analysis of indoles using a DMACA-based spectrophotometric assay.

Caption: Workflow for quantitative indole analysis via DMACA assay.

Conclusion

The reaction of this compound with indoles provides a robust and sensitive method for their detection and quantification. The underlying mechanism, based on electrophilic substitution and the formation of a colored azafulvenium salt, is well-established. The experimental protocols detailed in this guide can be adapted for a wide range of applications in microbiology, biochemistry, and pharmaceutical analysis. For researchers and drug development professionals, understanding this mechanism is crucial for the development of new analytical methods and for the characterization of indole-containing compounds of interest.

References

- 1. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. dalynn.com [dalynn.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

Spectroscopic Properties of 4-(Dimethylamino)cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cinnamaldehyde (DMACA) is a versatile organic compound widely recognized for its utility as a chromogenic and fluorogenic reagent.[1] Its pronounced solvatochromic properties, characterized by changes in its absorption and emission spectra in response to solvent polarity, make it a sensitive probe for microenvironmental analysis.[2][3] This technical guide provides an in-depth overview of the core spectroscopic properties of DMACA, detailed experimental protocols for its analysis, and a summary of its key applications, particularly in the quantification and visualization of proanthocyanidins (B150500) (PAs).[4][5]

The spectroscopic behavior of DMACA is governed by an intramolecular charge transfer (ICT) mechanism.[2][4] Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting cinnamaldehyde (B126680) moiety. In polar solvents, this charge-separated excited state can be further stabilized by twisting, leading to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT), which often results in dual fluorescence and a large Stokes shift.[2]

Spectroscopic Data

The UV-Visible absorption and fluorescence emission characteristics of DMACA are highly dependent on its environment. Below are summarized the key spectroscopic parameters in various states.

General Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO | [6][7] |

| Molecular Weight | 175.23 g/mol | [6][7] |

| CAS Number | 6203-18-5 | [1][7] |

| Appearance | Yellow to orange crystalline powder |

UV-Visible Absorption Data

DMACA exhibits a strong long-wavelength absorption band that is sensitive to solvent polarity.[8] This solvatochromism is attributed to the stabilization of the charge transfer excited state in more polar environments.[2][8]

| Solvent | Absorption Maximum (λ_max) (nm) | Reference(s) |

| Methylcyclohexane | 358 | [2] |

| Acetonitrile | 376 | [2] |

| Water | 397 | [2] |

| General (unbound) | 250 ± 20 and 390 ± 30 | [4][9] |

| Bound to PAs | 650 ± 40 | [4][9] |

Fluorescence Emission Data

The fluorescence of DMACA is particularly noteworthy when bound to proanthocyanidins (PAs), exhibiting a significant red shift and enhanced emission.[4][5] The Stokes shift, which is the difference between the excitation and emission maxima, is also substantial.[4]

| Condition | Excitation Maximum (λ_ex) (nm) | Emission Maximum (λ_em) (nm) | Stokes Shift (Δλ) (nm) | Reference(s) |

| In the presence of various PAs | 620 - 660 | 680 - 700 | 40 - 60 | [4][5] |

| General (bound to PAs for microscopy) | 561 or 633 | Not specified | Not specified | [4] |

Experimental Protocols

General Spectroscopic Measurements (Absorbance and Fluorescence)

This protocol outlines the general procedure for measuring the absorbance and fluorescence spectra of DMACA.

Materials:

-

This compound (DMACA)

-

Spectrophotometer

-

Fluorimeter

-

Quartz cuvettes

-

Appropriate solvents (e.g., methanol (B129727), ethanol, acetonitrile, water)

Procedure:

-

Solution Preparation: Prepare a stock solution of DMACA in a suitable solvent (e.g., methanol). From the stock solution, prepare working solutions of desired concentrations.

-

Absorbance Measurement:

-

Calibrate the spectrophotometer with the solvent blank.

-

Record the absorbance spectrum of the DMACA solution over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Measurement:

-

Immediately after measuring absorbance, use the same sample for fluorescence measurements.[4]

-

Set the excitation wavelength on the fluorimeter (e.g., at the determined λ_max or a suitable laser line like 561 nm or 633 nm for PA-bound DMACA).[4]

-

Record the emission spectrum over a suitable wavelength range (e.g., 580-800 nm for PA-bound DMACA).[4]

-

To determine the excitation spectrum, set the emission wavelength to the maximum emission and scan a range of excitation wavelengths.[4]

-

Quantification of Proanthocyanidins (PAs) using the DMACA Assay

This protocol details the use of DMACA for the colorimetric quantification of PAs.[10]

Materials:

-

DMACA reagent: A recommended formulation is a mixture of 2% DMACA in methanol (w/v) and 6 N sulfuric acid (50:50 v/v).[10]

-

Catechin (B1668976) or other suitable PA standard

-

Spectrophotometer

-

Sample containing PAs

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of known catechin concentrations.

-

Reaction: Mix the standard solutions or the sample with the DMACA reagent.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 15-35 minutes) at a constant room temperature (21-25 °C).[10] For samples with high concentrations of oligomeric PAs, a reaction time of 20-35 minutes is recommended.[10]

-

Measurement: Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance (typically around 640 nm).[9]

-

Quantification: Plot a standard curve of absorbance versus concentration for the catechin standards. Use the standard curve to determine the PA concentration in the sample.

Fluorescence Microscopy of PAs in Plant Tissues

This protocol describes the use of DMACA as a fluorescent stain for the in-situ localization of PAs in plant tissues.[4][5]

Materials:

-

DMACA staining solution

-

Plant tissue samples

-

Confocal or epi-fluorescence microscope with suitable laser lines (e.g., 561 nm or 633 nm) and emission filters.[4]

Procedure:

-

Tissue Preparation: Prepare and fix the plant tissue samples as required for microscopy.

-

Staining: Incubate the tissue samples with the DMACA staining solution.

-

Washing: Wash the samples to remove excess stain.

-

Microscopy: Mount the stained tissue on a microscope slide and visualize using a fluorescence microscope. The DMACA-PA complex will emit red fluorescence.[4] It is noted that DMACA fluorescence is highly photostable, showing less than 10% decrease in intensity after 5 minutes of continuous exposure, which is more stable than Calcofluor White.[4][5]

Key Molecular Mechanisms and Workflows

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)

The photophysical properties of DMACA are dictated by an ICT process, which can lead to a TICT state in polar environments. This process is fundamental to its solvatochromic behavior.

Caption: The Jablonski diagram illustrating the ICT and TICT processes in DMACA.

Experimental Workflow for Spectroscopic Analysis of DMACA

The following diagram outlines the typical workflow for the comprehensive spectroscopic characterization of DMACA.

Caption: A typical experimental workflow for the spectroscopic analysis of DMACA.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues [frontiersin.org]

- 5. Fluorogenic properties of 4-dimethylaminocinnamaldehyde (DMACA) enable high resolution imaging of cell-wall-bound proanthocyanidins in plant root tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(6203-18-5) 1H NMR [m.chemicalbook.com]

- 7. This compound | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Indole Detection: A Technical Guide to Ehrlich's Reagent and DMAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of indole (B1671886) and its derivatives is a cornerstone of various scientific disciplines, from microbiology to biochemistry and pharmaceutical development. This technical guide provides an in-depth exploration of the historical development, chemical principles, and practical applications of two pivotal chromogenic reagents: Ehrlich's reagent and p-Dimethylaminocinnamaldehyde (DMAC). We present a comprehensive comparison of their performance, detailed experimental protocols for their use, and a visualization of their reaction mechanisms. This guide serves as a critical resource for researchers seeking to understand and apply these essential analytical tools.

Historical Development

The journey of indole detection began with the pioneering work of Nobel laureate Paul Ehrlich. In the late 19th century, while investigating methods to distinguish between different types of bacteria, Ehrlich developed a reagent based on p-dimethylaminobenzaldehyde (DMAB).[1][2] This reagent, which became known as Ehrlich's reagent , provided a simple colorimetric test for the presence of indole, a metabolic byproduct of tryptophan degradation by certain microorganisms.[1][3] The test proved invaluable in bacteriology, particularly for the differentiation of enteric bacteria.[1]

Over time, the need for a more sensitive and rapid detection method led to the exploration of alternative reagents. This search culminated in the adoption of p-Dimethylaminocinnamaldehyde (DMAC) . While the exact timeline of its initial application for indole detection is less documented than that of Ehrlich's reagent, studies have consistently demonstrated its superiority in terms of sensitivity and the speed of color development.[4][5][6] DMAC's ability to produce a distinct and stable color change has made it the reagent of choice for many modern applications, including quantitative spectrophotometric assays and rapid spot tests.[4][5]

Chemical Principles and Reaction Mechanisms

The chromogenic reactions of both Ehrlich's reagent and DMAC with indole are based on an electrophilic substitution reaction under acidic conditions. The aldehyde group in both reagents becomes protonated, creating a highly reactive electrophile that attacks the electron-rich indole ring.

Ehrlich's Reagent (DMAB)

In the presence of a strong acid, the carbonyl oxygen of p-dimethylaminobenzaldehyde is protonated, forming a carbocation. This electrophile then attacks the C-2 or C-3 position of the indole ring. Recent studies suggest that the reaction with indole itself involves the condensation of one molecule of DMAB with two molecules of indole, forming a resonance-stabilized colored product, often referred to as a rosindole dye.[7][8]

p-Dimethylaminocinnamaldehyde (DMAC)

The reaction mechanism of DMAC with indole is analogous to that of Ehrlich's reagent but benefits from the extended conjugation provided by the cinnamaldehyde (B126680) structure. This extended conjugation in the resulting azafulvenium salt leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance, resulting in a blue-green colored product. This shift also contributes to the higher sensitivity of the DMAC reagent.

Quantitative Data Summary

The following tables summarize the key performance characteristics of Ehrlich's reagent and DMAC for the detection of indole.

| Parameter | Ehrlich's Reagent (DMAB) | DMAC Reagent | Reference(s) |

| Active Chemical | p-Dimethylaminobenzaldehyde | p-Dimethylaminocinnamaldehyde | [2],[9] |

| Color of Product | Red to Violet | Blue to Blue-Green | [8],[5] |

| Typical Solvent | Ethanol, Amyl Alcohol | Ethanol | [2],[4] |

| Acid Catalyst | Hydrochloric Acid | Hydrochloric Acid | [2],[4] |

| Performance Metric | Ehrlich's Reagent (DMAB) | DMAC Reagent | Reference(s) |

| Sensitivity | Lower | Higher | [5],[6] |

| Limit of Detection (LOD) | ~0.5 µg | Nanomolar concentrations (e.g., 10 ng/mL) | [10],[4] |

| Reaction Time | Slower (minutes to hours) | Faster (seconds to minutes) | [5],[6] |

| Product Stability | Less stable | More stable, though degradation can occur over several hours | [4],[9] |

Experimental Protocols

The following protocols provide detailed methodologies for the qualitative and quantitative detection of indole using Ehrlich's reagent and DMAC.

Preparation of Reagents

-

Ehrlich's Reagent: Dissolve 1 gram of p-dimethylaminobenzaldehyde in 95 mL of 95% ethanol. Slowly and carefully add 20 mL of concentrated hydrochloric acid. Store in a brown, glass-stoppered bottle at 4°C. The reagent is best when used fresh.[11]

-

DMAC Reagent (for spot test): Dissolve 1 gram of p-dimethylaminocinnamaldehyde in a mixture of 99 mL of concentrated hydrochloric acid and 1 mL of water. Store in a dark bottle at 4°C. The reagent can be stored for up to two weeks when refrigerated.[9]

-

DMAC Reagent (for spectrophotometry): Dissolve 0.117 g of p-dimethylaminocinnamaldehyde in 39 mL of ethanol. Add 5 mL of concentrated hydrochloric acid and dilute to a final volume of 50 mL with water. Prepare fresh for best results.[4]

Qualitative Indole Spot Test (DMAC)

This rapid test is suitable for screening bacterial colonies for indole production.

Quantitative Spectrophotometric Assay (DMAC)

This method allows for the quantification of indole in a liquid sample.

-

Sample Preparation: Prepare a series of indole standards of known concentrations in the desired solvent (e.g., ethanol, water). Prepare a blank solution containing only the solvent.

-

Reaction: In separate microcentrifuge tubes or cuvettes, mix 500 µL of each standard, sample, and blank with 250 µL of the DMAC spectrophotometry reagent.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes). The optimal reaction time should be determined empirically.

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the DMAC-indole adduct (typically around 625 nm) using a spectrophotometer.

-

Quantification: Subtract the absorbance of the blank from the absorbance of the standards and samples. Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of indole in the samples by interpolating their absorbance values on the standard curve.

Classical Tube Test for Bacterial Indole Production (Ehrlich's Reagent)

This traditional method is used to detect indole in a liquid bacterial culture.

-

Inoculation and Incubation: Inoculate a tube of tryptophan broth with the bacterial culture to be tested. Incubate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours.

-

Extraction (Optional but Recommended): Add approximately 1 mL of an organic solvent such as xylene or isoamyl alcohol to the culture tube. Shake vigorously to extract any indole into the organic layer. Allow the layers to separate.

-

Addition of Reagent: Carefully add 0.5 mL of Ehrlich's reagent down the side of the tube, allowing it to form a layer on top of the organic solvent or broth.

-

Observation: Observe for the development of a red or pink ring at the interface of the reagent and the solvent/broth. A positive result is indicated by the formation of this colored ring within a few minutes.

Interferences and Limitations

-

Media Composition: The growth medium used for bacterial indole tests must contain a sufficient amount of tryptophan. Media containing glucose should be avoided as the production of acidic end products can inhibit indole formation.[1][5]

-

Dyes: Media containing dyes, such as MacConkey agar, can interfere with the color interpretation of the indole test.[1][5]

-

Indole Diffusion: In plate-based assays, indole produced by positive colonies can diffuse into the surrounding medium, potentially leading to false-positive results for nearby negative colonies.[1]

-

Other Indole Derivatives: Both reagents can react with other indole derivatives, which may be an advantage for broad screening but a limitation if specificity for unsubstituted indole is required.[4]

-

Light Sensitivity: The colored products of both reactions can be sensitive to light and may fade over time. It is advisable to read the results within the recommended timeframe.

Conclusion

Ehrlich's reagent laid the historical foundation for indole detection, providing a valuable tool for early microbiological studies. However, the development of DMAC has offered a more sensitive, rapid, and reliable alternative for both qualitative and quantitative analyses. The choice of reagent depends on the specific application, required sensitivity, and the nature of the sample being analyzed. This guide provides the necessary technical information for researchers to make informed decisions and effectively utilize these powerful analytical reagents in their work.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Ehrlich's reagent - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole test - Wikipedia [en.wikipedia.org]

- 9. p-Dimethylaminocinnamaldehyde - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. asm.org [asm.org]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)cinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)cinnamaldehyde (DMAC), a widely used chromogenic reagent in analytical chemistry and a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of DMAC for its effective application in their work.

Introduction to this compound

This compound is a yellow crystalline solid known for its reactivity with various compounds, particularly in the formation of colored adducts. This property makes it an invaluable tool in colorimetric assays, most notably for the quantification of proanthocyanidins (B150500) and the detection of indoles. Its utility extends to various fields, including biochemistry, food science, and pharmaceutical analysis. A thorough understanding of its solubility in different solvent systems is paramount for its proper use in these applications, ensuring accuracy, reproducibility, and the successful design of experimental protocols.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in different media. For this compound, both quantitative and qualitative solubility data have been reported in various solvents. The following table summarizes the available quantitative solubility data for DMAC.

| Solvent System | Solubility | Temperature | Reference |

| Chloroform/Ethanol (1:1 v/v) | 50 mg/mL | Not Specified | |

| Dioxane | 50 mg/mL | Not Specified | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified (with ultrasonic and warming to 60°C) | |

| DMSO/Methanol (1:1 v/v) | 50 mg/mL | Not Specified |

Qualitative Solubility:

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following sections detail the methodologies that can be employed to ascertain the solubility of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound[6][7][8].

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vessels and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached[9].

-

Phase Separation: After the equilibration period, allow the undissolved solid to settle. To ensure the complete removal of particulate matter, centrifuge the samples or filter the supernatant through a fine-pored filter (e.g., 0.45 µm)[9].

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of DMAC in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[9][10].

-

Calculation: Calculate the original concentration of DMAC in the saturated solution by taking into account the dilution factor. This value represents the solubility of DMAC in the tested solvent at the specified temperature.

3.2.1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for quantifying the concentration of a chromophoric compound like DMAC in solution.

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of DMAC in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of DMAC of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of DMAC in the diluted sample.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices[10][11].

-

Method Development: Develop a suitable HPLC method for the separation and quantification of DMAC. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of DMAC of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject a known volume of the diluted supernatant from the solubility experiment into the HPLC system.

-

Concentration Determination: Determine the peak area corresponding to DMAC in the sample chromatogram and use the calibration curve to calculate the concentration of DMAC in the diluted sample.

Visualization of Experimental Workflows and Related Pathways

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for a DMAC-based assay and a related signaling pathway.

The this compound (DMAC) assay is a colorimetric method widely used for the quantification of proanthocyanidins (PACs) in various samples, such as fruit extracts and dietary supplements[12][13][14]. The aldehyde group of DMAC reacts with the nucleophilic sites on the flavan-3-ol (B1228485) units of PACs under acidic conditions to form a colored product that can be measured spectrophotometrically.

Caption: Workflow for the quantification of proanthocyanidins using the DMAC assay.

While specific signaling pathways directly modulated by this compound are not extensively documented, its parent compound, cinnamaldehyde (B126680), has been shown to impact various cellular signaling pathways. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, which has been reported to be inhibited by cinnamaldehyde in certain cancer cells. It is crucial to note that this diagram depicts the action of cinnamaldehyde, not DMAC, and serves as an illustrative example of a relevant biological pathway.

Caption: Cinnamaldehyde's inhibitory effect on the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a compound of significant interest to researchers in various scientific disciplines. This guide has provided the available quantitative and qualitative data on its solubility, detailed experimental protocols for its determination, and visual representations of its application and the biological activity of its parent compound. While the existing data provides a solid foundation, further research to establish a more comprehensive solubility profile of DMAC in a wider array of solvents and under different pH conditions would be highly beneficial to the scientific community. Researchers are encouraged to use the provided methodologies to determine the solubility of DMAC in their specific experimental setups to ensure the accuracy and reliability of their results.

References

- 1. This compound | 6203-18-5 [chemicalbook.com]

- 2. This compound | 6203-18-5 [amp.chemicalbook.com]

- 3. This compound | 6203-18-5 [amp.chemicalbook.com]

- 4. 4-Dimethylaminocinnamaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. dmac-asso.org [dmac-asso.org]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. dmac-asso.org [dmac-asso.org]

An In-depth Technical Guide to the Chromogenic Reaction of p-Dimethylaminocinnamaldehyde (DMAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic reaction of p-dimethylaminocinnamaldehyde (DMAC), a sensitive and specific method for the quantification of various compounds, particularly proanthocyanidins (B150500) (PACs) and indole (B1671886) derivatives. This document outlines the core principles of the reaction, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Principles of the DMAC Chromogenic Reaction

The DMAC chromogenic reaction is a colorimetric assay widely employed for the quantitative analysis of flavan-3-ols, proanthocyanidins (also known as condensed tannins), and indole-containing compounds. The underlying principle involves an acid-catalyzed condensation reaction. Under acidic conditions, DMAC forms an electrophilic carbocation that reacts specifically with nucleophilic sites on target molecules.

In the case of proanthocyanidins, the reaction predominantly occurs at the C8 position of the terminal flavan-3-ol (B1228485) unit, leading to the formation of a characteristic green-blue chromophore.[1][2][3] This product exhibits a maximum absorbance at approximately 640 nm, which allows for its spectrophotometric quantification.[1][2][4] A key advantage of the DMAC assay over other methods, such as the vanillin-acid assay, is its higher specificity and sensitivity, as the 640 nm wavelength avoids interference from anthocyanins, which absorb at lower wavelengths.[4][5]

The reaction is also applicable to the detection of indole derivatives. The electron-rich indole ring readily reacts with the electrophilic DMAC to produce a colored adduct, making this method valuable for the analysis of tryptophan metabolites and other indole-containing pharmaceuticals.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the execution of the DMAC assay for the quantification of proanthocyanidins.

Reagent Preparation

DMAC Reagent (1 mg/mL):

-

Accurately weigh 25 mg of p-dimethylaminocinnamaldehyde (DMAC).

-

Dissolve the DMAC in a 25 mL volumetric flask using a reaction solvent composed of 0.4 N sulfuric acid in methanol (B129727).[5]

-

Ensure the solution is well-mixed and stored appropriately, protected from light. It is recommended to prepare this reagent fresh before use.[4]

Standard Solutions:

-

Stock Solution (e.g., 90 µg/mL Proanthocyanidin (B93508) A2): Accurately weigh 4.5 mg of proanthocyanidin A2 standard.[5]

-

Dissolve the standard in a 50 mL volumetric flask with methanol.[5]

-

Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve a desired concentration range (e.g., 10, 15, 20, 25, and 30 µg/mL).[5]

Sample Preparation

Solid Samples (e.g., Cranberry Extract Powder):

-

Weigh 50 mg of the sample into a 100 mL volumetric flask.

-

Add 80 mL of methanol and shake at 200 rpm for 30 minutes to extract the PACs.[5]

-

Dilute to the final volume with methanol.

-

Further dilute the extract as necessary to fall within the linear range of the standard curve.[5]

Liquid Samples (e.g., Cranberry Juice Concentrate):

-

Add 2 mL of the juice concentrate to a 100 mL volumetric flask.

-

Add 20 mL of methanol and shake at 200 rpm for 30 minutes.[5]

-

Dilute to the final volume with methanol.[5]

Assay Procedure (96-Well Plate Method)

-

Pipette 10 µL of the standard solutions and prepared samples into individual wells of a 96-well microplate.[2]

-

Add 230 µL of a suitable reagent (often the reaction solvent without DMAC) to each well.[2]

-

To initiate the reaction, add 10 µL of the DMAC reagent to each well.[2]

-

Allow the plate to incubate at room temperature for a specified time, typically ranging from 5 to 20 minutes, while protected from light.[2][5] The optimal reaction time may need to be determined empirically, as some studies suggest a faster reaction time of 5 minutes with sulfuric acid in methanol.[5]

-

Measure the absorbance of each well at 640 nm using a microplate spectrophotometer.[1][2]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the DMAC assay based on cited literature.

| Parameter | Procyanidin A2 Standard | Cranberry PAC (c-PAC) Standard | Reference |

| Linearity Range | 4.053 - 50.666 µg/mL | 13.520 - 135.95 µg/mL | [6] |

| Limit of Quantification (LOQ) | 3.16 µg/mL | Not Specified | [6] |

| Parameter | Value | Reference |

| Optimal Wavelength (λmax) | 640 nm | [1][2][4] |

| Recommended Reaction Time | 5 - 20 minutes | [2][5] |

| DMAC Concentration | 1 mg/mL | [5] |

| Acidic Medium | 0.4 N Sulfuric Acid in Methanol | [5] |

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of DMAC with a proanthocyanidin.

Experimental Workflow

Caption: General workflow for the DMAC chromogenic assay.

References

- 1. bioquochem.com [bioquochem.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Proanthocyanidins | LIBIOS [libios.fr]

- 4. dmac-asso.org [dmac-asso.org]

- 5. dmac-asso.org [dmac-asso.org]

- 6. Inter-Laboratory Validation of 4-(Dimethylamino) Cinnamaldehyde (DMAC) Assay Using Cranberry Proanthocyanidin Standard for Quantification of Soluble Proanthocyanidins in Cranberry Foods and Dietary Supplements, First Action Official MethodSM: 2019.06 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of a Chromogenic Powerhouse: The Discovery and Original Applications of DMAC Reagent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(Dimethylamino)cinnamaldehyde (DMAC) reagent has emerged as a important tool in various analytical and biochemical applications. Its ability to form intensely colored adducts with specific molecules has made it invaluable for both qualitative and quantitative analyses. This technical guide delves into the origins of the DMAC reagent, detailing its discovery, initial applications in indole (B1671886) detection, and its subsequent adaptation for the now widespread analysis of proanthocyanidins (B150500).

Discovery and Initial Application: A More Sensitive Indole Assay

While the precise moment of the first synthesis of this compound is not extensively documented in the context of its analytical applications, its introduction as a superior chromogenic reagent can be traced back to the need for more sensitive detection methods for indoles, particularly in bacteriology and biochemistry.

Prior to the widespread use of DMAC, reagents like Ehrlich's and Kovac's, both based on p-dimethylaminobenzaldehyde, were the standard for detecting indole, a metabolic product of tryptophan degradation by various bacteria. However, the search for a more rapid and sensitive reagent led to the exploration of its cinnamaldehyde (B126680) counterpart.

One of the earliest and most comprehensive reports on the quantitative application of DMAC for indole analysis was published by J. M. Turner in 1961.[1][2] This work established DMAC as a new reagent for the assay of indole in tryptophanase reactions, highlighting its advantages in color intensity and stability over existing methods.[1][2]

The Spot Indole Test in Microbiology

One of the primary early applications of the DMAC reagent was in the "spot indole test," a rapid method for identifying bacteria that produce the enzyme tryptophanase. This test proved to be more sensitive and provided results that were easier to interpret compared to previous methods.[3]

Experimental Protocol: Spot Indole Test

-

Reagent Preparation: A 1% solution of p-dimethylaminocinnamaldehyde is prepared in a 10% (v/v) solution of concentrated hydrochloric acid.[4]

-

Procedure: a. A piece of filter paper (e.g., Whatman No. 1) is placed in a sterile petri dish. b. The filter paper is saturated with the DMAC reagent. c. A portion of a well-isolated bacterial colony, grown on a tryptophan-containing agar (B569324) plate, is picked with a sterile loop or wooden applicator. d. The colony is rubbed onto the saturated filter paper.

-

Result Interpretation: The development of a blue to blue-green color within 30 seconds indicates a positive result for indole production. The absence of color or the appearance of a slightly pink color is considered a negative result.[5]

Quantitative Assay of Indole in Tryptophanase Reactions

The 1961 study by J.M. Turner detailed a spectrophotometric method for the quantitative determination of indole.[1][2] This was a significant advancement, allowing for the measurement of tryptophanase activity.

Experimental Protocol: Quantitative Indole Assay (Turner, 1961)

-

Reagent Preparation: The DMAC reagent was prepared by dissolving 2.34 g of p-dimethylaminocinnamaldehyde in 780 ml of ethanol, followed by the addition of 100 ml of concentrated hydrochloric acid, and then making the volume up to 1000 ml with water. This results in a reagent that is 13.4 mM with respect to DMAC and approximately 1N with respect to HCl.[1]

-

Extraction of Indole: Indole from aqueous tryptophanase reaction systems is first extracted into light petroleum.

-

Color Development: a. To 40 ml of the light petroleum extract containing indole, 10 ml of the DMAC reagent is added. b. The mixture is shaken vigorously. c. The colored aqueous layer is separated and centrifuged.

-

Spectrophotometric Measurement: The absorbance of the colored solution is measured at 640 nm after exactly 30 minutes of color development, using the pure reagent as a blank.

-

Quantification: The concentration of indole is determined by comparing the absorbance to a calibration curve constructed using known amounts of indole.[1]

Quantitative Data from Turner (1961)

The study optimized the reagent concentration and acid concentration for maximal color development and stability.

| Parameter | Optimal Condition/Value |

| Wavelength of Max. Absorbance (λmax) | 640 nm |

| Optimal DMAC Concentration | 13.4 mM |

| Optimal Acid Concentration | ~1 N HCl |

| Time for Max. Color Development | 30 minutes |

Data sourced from Turner, J. M. (1961). A new reagent for the assay of indole in the tryptophanase reaction. Biochemical Journal, 78(4), 790–792.[1][2]

Reaction Mechanism: DMAC with Indole

The reaction of DMAC with indole occurs in an acidic medium. The aldehyde group of DMAC is protonated, leading to the formation of a highly reactive electrophilic carbocation. This carbocation then attacks the electron-rich C3 position of the indole ring, resulting in the formation of a colored azafulvenium salt.

A Paradigm Shift: Application to Proanthocyanidin (B93508) Analysis

While initially recognized for its utility in indole detection, the DMAC reagent found a new and arguably more widespread application in the field of food science and nutrition: the quantification of proanthocyanidins (PACs), also known as condensed tannins. PACs are a class of flavonoids found in many fruits, beverages, and plant extracts, and are of interest for their potential health benefits.

The DMAC method for PAC analysis is valued for its simplicity, robustness, and specificity, particularly in complex matrices like cranberry extracts. It is less prone to interference from other compounds like anthocyanins because the reaction product is measured at 640 nm.

Reaction Mechanism: DMAC with Proanthocyanidins

In the presence of a strong acid, the DMAC reagent reacts specifically with the terminal units of proanthocyanidin oligomers and polymers. The reactive carbocation of DMAC attacks the nucleophilic C8 position of the A-ring of the terminal flavan-3-ol (B1228485) unit, forming a green-colored complex.

Experimental Protocol: DMAC Assay for Proanthocyanidins in Cranberry

The following is a generalized protocol based on validated methods for the analysis of soluble PACs in cranberry products.

-

Reagent Preparation:

-

DMAC Solution (1 mg/mL): 25 mg of DMAC is dissolved in a 25 mL volumetric flask with a reaction solvent (typically an acidified alcohol solution).

-

Standard Solutions: A stock solution of a suitable standard, such as procyanidin (B600670) A2, is prepared (e.g., 90 µg/mL in methanol) and then diluted to create a series of working standards (e.g., 10, 15, 20, 25, 30 µg/mL).

-

-

Sample Preparation:

-

Powders: A known weight (e.g., 50 mg) of the sample is extracted with a solvent like methanol, often with shaking or sonication. The extract is then diluted to a suitable concentration.

-

Juices: The juice concentrate is diluted with the extraction solvent.

-

-

Analytical Procedure: a. 200 µL of the diluted sample or standard is mixed with 1 mL of the DMAC reagent in a spectrophotometer cuvette or a microplate well. b. The absorbance is read at 640 nm. The reading can be taken at a fixed time point (e.g., after 15-20 minutes) or kinetically, with the maximum absorbance being used for calculation.

-

Calculation: The PAC concentration in the sample is calculated using a standard curve generated from the absorbance readings of the standard solutions. The results are typically expressed as mg of proanthocyanidin A2 equivalents per gram of the sample.

Workflow for DMAC Assay of Proanthocyanidins

Quantitative Performance of the DMAC Method for Proanthocyanidins

Validation studies have established the DMAC method as reliable and reproducible.

| Parameter | Typical Value |

| Linearity (Procyanidin A2) | 4 - 50 µg/mL (r² > 0.99) |

| Limit of Quantification (LOQ) | ~3.16 µg/mL |

| Within-Laboratory Variation (RSD) | 2.3% - 6.1% |

| Between-Laboratory Variation (RSD) | 8% - 32% |

| Correlation with Gravimetric Methods | r = 0.989 |

Data compiled from multi-laboratory validation studies.[1][6]

Conclusion

From its origins as a more sensitive reagent for the qualitative and quantitative detection of indole in biochemical and microbiological assays, the this compound reagent has evolved into an indispensable tool in food science and phytochemical analysis. Its application in the quantification of proanthocyanidins has become a standard method, valued for its specificity and ease of use. This journey from a specialized biochemical reagent to a widely adopted analytical standard underscores its versatility and enduring importance in scientific research. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and professionals seeking to employ the DMAC reagent in their own work.

References

- 1. portlandpress.com [portlandpress.com]

- 2. A new reagent for the assay of indole in the tryptophanase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiology Reagent Indole, P-Dimethylaminocinnamaldehyde (DMACA) Biochemical Assay Proprietary Mix 15 mL - USA MedPremium [usamedpremium.com]

- 5. >97.5% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for DMAC Assay in Plant Tannin Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-dimethylaminocinnamaldehyde (DMAC) assay is a rapid, specific, and reproducible colorimetric method for the quantification of proanthocyanidins (B150500), also known as condensed tannins, in plant extracts.[1][2] This method is particularly valuable in the fields of phytochemistry, food science, and pharmacology for determining the tannin content of various natural products. The assay's specificity arises from the reaction of DMAC with the terminal units of proanthocyanidin (B93508) polymers, producing a characteristic green-blue colored chromophore that is measured spectrophotometrically at approximately 640 nm.[3][4] This wavelength effectively avoids interference from anthocyanins, which can be a limitation in other tannin quantification methods.[2][5]

These application notes provide a comprehensive overview of the DMAC assay, including the underlying chemical principles, a detailed experimental protocol, and data interpretation guidelines.

Principle of the DMAC Assay

The DMAC assay is based on the acid-catalyzed condensation reaction between p-dimethylaminocinnamaldehyde and flavan-3-ol (B1228485) monomers, as well as the terminal units of proanthocyanidin polymers. In a strongly acidic environment, the DMAC molecule becomes protonated, forming a highly reactive electrophilic carbocation. This carbocation then attacks the electron-rich C8 position of the A-ring of the flavan-3-ol unit, leading to the formation of a green-blue colored product. The intensity of this color is directly proportional to the concentration of proanthocyanidins in the sample and is quantified by measuring the absorbance at 640 nm.[4][6]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the DMAC assay.

Reagents and Materials

-

4-dimethylaminocinnamaldehyde (DMAC) : Reagent grade.

-

Methanol (B129727) : HPLC grade.

-

Sulfuric Acid (H₂SO₄) : Concentrated, ACS grade.

-

Proanthocyanidin Standard : Procyanidin (B600670) A2 is a commonly used standard.[5] Other standards such as catechin (B1668976) hydrate (B1144303) can also be utilized.[4]

-

Plant Extract : Prepared in a suitable solvent (e.g., methanol).

-

Volumetric flasks

-

Pipettes

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 640 nm.[1]

Reagent Preparation

-

Acidified Methanol (Reaction Solvent) : Prepare a 0.4 N solution of sulfuric acid in methanol. This can be achieved by carefully adding the appropriate volume of concentrated sulfuric acid to a known volume of methanol. Prepare this solution fresh and handle it with appropriate safety precautions in a fume hood.

-

DMAC Reagent (1 mg/mL) : Accurately weigh 25 mg of DMAC and dissolve it in 25 mL of the acidified methanol (Reaction Solvent) in a volumetric flask. This solution should be prepared fresh daily and protected from light.[5]

-

Standard Stock Solution (e.g., 90 µg/mL Procyanidin A2) : Accurately weigh 4.5 mg of procyanidin A2 standard and dissolve it in a 50 mL volumetric flask with methanol.[5]

-

Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 10, 15, 20, 25, and 30 µg/mL).[5]

Sample Preparation

-

Solid Plant Material : Weigh a known amount of the dried and powdered plant material (e.g., 50 mg) into a volumetric flask (e.g., 100 mL). Add a suitable solvent such as methanol (e.g., 80 mL) and extract the tannins by shaking or sonication for a specified period (e.g., 30 minutes). Dilute to the final volume with the same solvent. Further dilution may be necessary to bring the absorbance within the linear range of the standard curve.[5]

-

Liquid Plant Extracts : Depending on the concentration, the extract may need to be diluted with methanol before analysis.

Assay Procedure (96-well plate format)

-

Blank Preparation : Pipette 200 µL of methanol into a well.

-

Standard Curve : Pipette 200 µL of each working standard solution into separate wells.

-

Sample Measurement : Pipette 200 µL of the diluted plant extract into separate wells.

-

Reaction Initiation : Add 50 µL of the DMAC reagent to each well containing the blank, standards, and samples.

-

Incubation : Incubate the plate at room temperature for 15-20 minutes, protected from light.[6]

-

Absorbance Reading : Measure the absorbance of each well at 640 nm using a microplate reader.

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the absorbance values of the working standard solutions against their corresponding concentrations. The relationship should be linear, and a regression equation (y = mx + c) is derived, where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be greater than 0.99 for a valid assay.[5]

Table 1: Example of a Standard Curve for Procyanidin A2

| Procyanidin A2 Concentration (µg/mL) | Absorbance at 640 nm |

| 0 (Blank) | 0.050 |

| 10 | 0.250 |

| 15 | 0.375 |

| 20 | 0.500 |

| 25 | 0.625 |

| 30 | 0.750 |

Calculation of Tannin Content

The concentration of proanthocyanidins in the plant extract is calculated using the regression equation from the standard curve.

Concentration (µg/mL) = (Absorbance of sample - y-intercept) / slope

The final tannin content in the original plant material is then calculated considering the dilution factors used during sample preparation.

Total Tannins (mg/g of plant material) = [Concentration (µg/mL) x Dilution Factor x Volume of Extract (mL)] / [Weight of Plant Material (g) x 1000]

Table 2: Example of Tannin Content Calculation in a Plant Extract

| Sample | Absorbance at 640 nm | Concentration from Standard Curve (µg/mL) | Dilution Factor | Total Tannins (mg/g) |

| Plant Extract A | 0.450 | 18.2 | 10 | 36.4 |

| Plant Extract B | 0.610 | 24.8 | 10 | 49.6 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the DMAC assay.

Chemical Reaction Principle

Caption: Principle of the DMAC chemical reaction.

References

Application Notes and Protocols: 4-(Dimethylamino)cinnamaldehyde in Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Dimethylamino)cinnamaldehyde (DMACA) as a visualization reagent in thin-layer chromatography (TLC). DMACA is a highly sensitive reagent particularly effective for the detection of proanthocyanidins (B150500), flavanols, and indoles, making it a valuable tool in natural product analysis, quality control of herbal medicines, and various stages of drug development.

Introduction

This compound (DMACA) is a chromogenic reagent that reacts with specific classes of compounds to produce intensely colored products, typically blue or purple. This reaction allows for the sensitive detection of these analytes on a TLC plate. DMACA is known for its higher sensitivity compared to other reagents like vanillin-acid for proanthocyanidins and Ehrlich's reagent for indoles.[1][2][3] The reaction is based on the formation of a resonance-stabilized carbocation, leading to a colored adduct.

Key Applications

DMACA is primarily used for the detection of:

-

Proanthocyanidins (PAs) and Flavanols: DMACA is a highly specific and sensitive reagent for the in-situ localization of PAs in plant tissues and on TLC plates.[1][2] It reacts with the terminal units of PA polymers and flavan-3-ol (B1228485) monomers to produce a characteristic blue color.[1] This makes it invaluable for screening plant extracts for these compounds, which are of interest for their antioxidant and other biological activities.

-

Indole (B1671886) Derivatives: DMACA is a sensitive reagent for the detection of indole-containing compounds.[3][4] The reaction typically yields a blue or blue-green color, and it has been used to identify and differentiate various indole derivatives.[3][4] This is particularly relevant in the analysis of secondary metabolites from plants and microorganisms, as well as in the quality control of pharmaceuticals containing indole alkaloids.

-

Other Compounds: While primarily used for proanthocyanidins and indoles, DMACA may also react with other nucleophilic compounds, though with less specificity.

Experimental Protocols

Several formulations of the DMACA reagent exist, with slight variations in the concentrations of DMACA and acid. The choice of solvent and acid can influence the reaction's sensitivity and stability.

Protocol 1: For Proanthocyanidin and Flavanol Detection

-

Reagents:

-

This compound (DMACA)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Prepare a 0.1% to 0.5% (w/v) solution of DMACA in a 1:1 mixture of methanol (or ethanol) and 6 M HCl.[1]

-

Alternatively, a solution can be made by dissolving 0.117 g of DMACA in 39 mL of ethanol and 5 mL of concentrated aqueous HCl, then diluting to 50 mL with water.[4]

-

For a sulfuric acid-based reagent, dissolve DMACA in a mixture of methanol and concentrated H₂SO₄.

-

-

Storage: The reagent should be prepared fresh for optimal performance. Some sources suggest it can be stored in the dark for a limited period.

Protocol 2: For Indole Detection

-

Reagents:

-

This compound (DMACA)

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve 1.0 g of DMACA in 100 mL of a 1:1 solution of 95% ethanol and concentrated HCl.

-

For a spot test, a common formulation is 10.0 g of DMACA in a mixture of 100.0 mL of 37% HCl and 900.0 mL of deionized water.[5]

-

-

Storage: This reagent is best used when fresh.[6]

Workflow:

Caption: Experimental workflow for TLC analysis using DMACA reagent.

Procedure:

-

Develop the TLC plate in an appropriate solvent system for the target analytes.

-